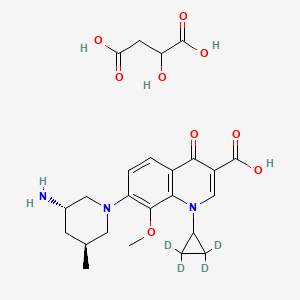

Nemonoxacin-d4 (malate)

説明

Evolution of Quinolone Antibacterials

The quinolones are a significant class of synthetic, broad-spectrum antibiotics. nih.gov Their development over several decades has been marked by structural modifications that have enhanced their potency, expanded their spectrum of activity, and improved their pharmacokinetic profiles. nih.govbrieflands.com

Quinolone antibiotics are characterized by a bicyclic core structure related to 4-quinolone. nih.gov They are broadly classified into generations based on their antibacterial spectrum. wikipedia.orgaafp.org

First Generation: Represented by nalidixic acid (technically a naphthyridone), these early agents had a narrow spectrum, primarily targeting Gram-negative bacteria for urinary tract infections. wikipedia.orgaafp.org They achieved minimal systemic concentrations. aafp.org

Second Generation: The introduction of a fluorine atom at the C-6 position created the fluoroquinolones, such as ciprofloxacin. wikipedia.orgmdpi.com This modification significantly increased potency, expanded activity against Gram-negative bacteria, and enabled systemic use. wikipedia.orgaafp.orgencyclopedia.pub

Third Generation: Agents like levofloxacin (B1675101) further expanded the spectrum to include better coverage of Gram-positive bacteria, including Streptococcus pneumoniae, and atypical pathogens. aafp.orgoup.com

Fourth Generation: These quinolones, such as trovafloxacin, added significant activity against anaerobic bacteria while maintaining broad Gram-positive and Gram-negative coverage. aafp.org

The primary mechanism of action for all quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmicrobiologyresearch.org These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. microbiologyresearch.org Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzymes in the process of cutting the DNA. oup.comyoutube.com This action blocks the religation of the DNA strands, leading to double-strand breaks, which arrests DNA replication and ultimately results in bacterial cell death. wikipedia.orgyoutube.compatsnap.com In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the main target. oup.comyoutube.com

Table 1: Generations of Quinolone Antibiotics

| Generation | Representative Agent(s) | Key Spectrum Characteristics |

|---|---|---|

| First | Nalidixic Acid, Cinoxacin | Narrow; primarily Gram-negative bacteria (urinary tract infections). wikipedia.orgaafp.org |

| Second | Ciprofloxacin, Enoxacin | Broadened Gram-negative activity, some Gram-positive and atypical coverage. wikipedia.orgaafp.org |

| Third | Levofloxacin, Gatifloxacin | Enhanced Gram-positive activity (S. pneumoniae) and atypical pathogen coverage. aafp.orgoup.com |

| Fourth | Trovafloxacin, Moxifloxacin (B1663623) | Broad spectrum including significant anaerobic coverage. aafp.orgoup.com |

Historically, the fluorine atom at the C-6 position of the quinolone core was considered vital for high antibacterial potency. mdpi.comnih.gov However, extensive research challenged this "6-fluorine dogma." researchgate.net Scientists discovered that replacing the C-6 fluorine with hydrogen and making appropriate modifications at other positions (such as C-8, C-7, and N-1) could yield highly potent, broad-spectrum agents. researchgate.netnih.gov This led to the development of a new class known as non-fluorinated quinolones (NFQs). nih.gov

Nemonoxacin (B24523) is a prominent example of a novel C-8-methoxy non-fluorinated quinolone. nih.govnih.gov The design of NFQs like nemonoxacin aimed to retain or enhance potency, particularly against resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov The C-8 methoxy (B1213986) group in nemonoxacin, for instance, enhances its activity against Gram-positive bacteria by effectively targeting both DNA gyrase and topoisomerase IV. researchgate.netfrontiersin.org The absence of the C-6 fluorine may also be associated with a reduction in certain toxic side effects. frontiersin.org

The Role of Deuterium (B1214612) Labeling in Drug Discovery and Development

Isotopic labeling, particularly with the stable (non-radioactive) isotope deuterium (²H or D), is a powerful tool in pharmaceutical research. symeres.comacanthusresearch.com Nemonoxacin-d4 (malate) is a deuterium-labeled version of nemonoxacin, created for specific research applications. theclinivex.commedchemexpress.com

Deuterium labeling is widely used in drug metabolism and pharmacokinetics (DMPK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. symeres.comresearchgate.netamericanpharmaceuticalreview.com

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov When a C-H bond is broken during a drug's metabolism by enzymes (like cytochrome P450s), replacing the hydrogen with deuterium can slow down this metabolic process. nih.govnih.gov This phenomenon, known as the kinetic isotope effect, allows researchers to:

Study Metabolic Pathways: By strategically placing deuterium atoms on a drug molecule, scientists can identify the specific sites vulnerable to metabolism ("soft spots"). symeres.comnih.gov

Improve Pharmacokinetic Profiles: In some cases, slowing metabolism can lead to reduced clearance rates and extended drug half-lives, which is a strategy explored in drug design. symeres.comnih.gov

Reduce Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration at the site of metabolism can reduce the formation of that harmful compound. nih.gov

Deuterium-labeled compounds are indispensable as internal standards in quantitative bioanalysis, especially in methods using liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comnih.govscispace.com An internal standard is a compound with very similar chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. scispace.com

Stable isotope-labeled (SIL) internal standards, such as Nemonoxacin-d4, are considered the gold standard for several reasons: nih.govresearchgate.net

Correction for Variability: They co-elute chromatographically and have nearly identical ionization efficiency and extraction recovery as the unlabeled analyte. acanthusresearch.comscispace.com This allows them to accurately correct for variations in sample preparation, injection volume, and instrument response. nih.govscispace.com

While highly effective, care must be taken during the synthesis of deuterated standards to ensure high isotopic purity, as any residual unlabeled drug can interfere with the analysis of the analyte. tandfonline.com

Overview of Nemonoxacin (Parent Compound) and its Research Context

Nemonoxacin is a novel, non-fluorinated quinolone antibacterial agent developed by TaiGen Biotechnology. patsnap.com It is characterized by a C-8 methoxy group on its quinolone ring and the absence of a fluorine atom at the C-6 position. nih.govfrontiersin.org It is often prepared as a malate (B86768) salt for administration. nih.gov

Nemonoxacin exerts its bactericidal effect through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death. patsnap.comwikipedia.orgontosight.ai A key feature of its research profile is its potent, broad-spectrum activity against a wide range of pathogens. nih.govnih.gov It has demonstrated particularly enhanced in vitro activity against clinically important Gram-positive bacteria, including multidrug-resistant strains like MRSA and quinolone-resistant S. pneumoniae. nih.govclinicaterapeutica.itnih.gov Its activity against Gram-negative bacteria is generally comparable to other fluoroquinolones. dovepress.com

Research indicates that nemonoxacin has a low propensity for selecting for resistant mutants. nih.govnih.gov It has been reported that resistance to nemonoxacin may require the accumulation of three different mutations in the target enzyme genes, compared to fewer mutations for some older fluoroquinolones. nih.govasm.org Clinical development has focused on its use for infections like community-acquired pneumonia (CAP) and diabetic foot infections. nih.govdovepress.comclinicaltrials.gov Nemonoxacin has received regulatory approval in several regions for treating CAP. wikipedia.orgresearchgate.net The development of Nemonoxacin-d4 (malate) is a direct result of the need for a reliable internal standard for the precise quantification of nemonoxacin in biological samples during these extensive clinical and preclinical research programs. theclinivex.com

Table 2: In Vitro Activity of Nemonoxacin Against Selected Pathogens

| Pathogen | Nemonoxacin MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |

|---|---|---|

| Ciprofloxacin-sensitive MRSA | 0.25 | Levofloxacin: 0.5, Moxifloxacin: 0.5 clinicaterapeutica.it |

| Ciprofloxacin-sensitive MSSA | 0.063 | Levofloxacin: 0.5, Moxifloxacin: 0.125 clinicaterapeutica.it |

| Escherichia coli | 8.0 | Levofloxacin: 8.0, Moxifloxacin: 8.0 clinicaterapeutica.it |

| Helicobacter pylori | 0.25 | Ciprofloxacin, Levofloxacin, Moxifloxacin: Higher MICs dovepress.com |

MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values are from selected studies and serve for comparative illustration.

Structural Distinction as a C-8-Methoxy Non-Fluorinated Quinolone

Nemonoxacin distinguishes itself from many other quinolones through its unique chemical structure. asm.org It is characterized as a C-8-methoxy non-fluorinated quinolone. asm.orgresearchgate.netfrontiersin.org The presence of a methoxy group at the C-8 position of the quinolone core is associated with an improved spectrum of activity, particularly against Gram-positive bacteria, and a reduced potential for the selection of resistant bacterial mutants. asm.orgresearchgate.net

A notable feature of Nemonoxacin's structure is the absence of a fluorine atom at the C-6 position, a common feature in many fluoroquinolone antibiotics. frontiersin.orgresearchgate.net This non-fluorinated characteristic is believed to potentially reduce certain toxic side effects that have been associated with some fluoroquinolones. asm.orgfrontiersin.org

Rationale for Deuterium Labeling in Nemonoxacin-d4 (malate)

The primary reason for the deuterium labeling of Nemonoxacin to create Nemonoxacin-d4 (malate) is its use as an internal standard in analytical and pharmacokinetic studies. nih.gov In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated compound is added to a biological sample (such as plasma or urine) before analysis. nih.gov

Because Nemonoxacin-d4 (malate) is chemically almost identical to the non-labeled Nemonoxacin, it behaves similarly during sample preparation and analysis. nih.gov However, due to the difference in mass imparted by the four deuterium atoms, it can be distinguished from the non-labeled drug by the mass spectrometer. nih.gov This allows for precise quantification of the actual drug concentration in the sample, correcting for any loss that may occur during the analytical process. science.gov This technique is crucial for obtaining accurate data on how a drug is absorbed, distributed, metabolized, and excreted by the body. researchgate.net

特性

分子式 |

C24H31N3O9 |

|---|---|

分子量 |

509.5 g/mol |

IUPAC名 |

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-8-methoxy-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1/i3D2,4D2; |

InChIキー |

YMVJINCWEIPOFL-FCNWSUBISA-N |

異性体SMILES |

[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)N4C[C@H](C[C@@H](C4)N)C)OC)C(=O)O)[2H].C(C(C(=O)O)O)C(=O)O |

正規SMILES |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O |

製品の起源 |

United States |

Synthesis and Isotopic Derivatization of Nemonoxacin D4 Malate

Synthetic Pathways for Nemonoxacin (B24523) Free Base

The synthesis of Nemonoxacin free base, chemically known as (3S,5S)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, involves the preparation of two key precursors: the quinolone carboxylic acid core and the chiral diamino-piperidine side chain, followed by their coupling.

Key Precursors and Reaction Steps

The primary precursors for the synthesis of Nemonoxacin are:

1-cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: This intermediate forms the core structure of the quinolone antibiotic. Its synthesis typically starts from a substituted aniline (B41778) which undergoes a series of reactions including cyclization to form the quinolone ring system.

(3S,5S)-3-amino-5-methylpiperidine: This chiral diamine provides the side chain at the C-7 position of the quinolone core, which is critical for its antibacterial activity and spectrum. The synthesis of this specific stereoisomer often involves asymmetric synthesis or resolution of a racemic mixture.

The key reaction step is the nucleophilic aromatic substitution reaction where the chiral piperidine (B6355638) derivative is coupled with the quinolone core at the C-7 position, displacing the fluorine atom. This reaction is a common strategy in the synthesis of many fluoroquinolone antibiotics.

Process-Scale Synthetic Methodologies

The coupling of the quinolone core with the piperidine side chain is a critical step that can be facilitated by the use of a borate (B1201080) ester intermediate of the quinolone carboxylic acid. This method can improve the efficiency and selectivity of the coupling reaction.

Malate (B86768) Salt Formation

The conversion of the Nemonoxacin free base into a malate salt enhances its pharmaceutical properties, such as solubility and stability.

Principles of Salt Preparation for Pharmaceutical Compounds

Salt formation is a common practice in the pharmaceutical industry to improve the physicochemical properties of a drug substance. The selection of a suitable salt-forming agent, in this case, malic acid, is based on its ability to form a stable crystalline salt with the active pharmaceutical ingredient (API). The resulting salt should exhibit desirable properties like good solubility, stability, and non-hygroscopicity. Diastereomeric salt crystallization is a widely used technique for the separation of enantiomers, leveraging the different physical properties of the diastereomeric salts. rsc.org

Optimization of Crystallization and Purification for Nemonoxacin Malate

The preparation of high-purity Nemonoxacin malate involves dissolving the Nemonoxacin free base and D,L-malic acid in a mixed solvent system, typically a C1-C3 alcohol and water, at an elevated temperature (50°C to 65°C). nih.gov The mole ratio of malic acid to the free base is a critical parameter, generally maintained between 0.95:1.0 and 1.2:1.0. nih.gov

Cooling crystallization, either through direct or gradient cooling, is employed to precipitate the malate salt. nih.gov The process is further optimized by controlling factors such as the solvent-to-base ratio, the water content in the solvent mixture, and the cooling profile. nih.gov Subsequent solid-liquid separation, washing, and drying under vacuum yield the final Nemonoxacin malate API with low levels of impurities. nih.gov The use of techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can further enhance the yield and purity of the desired stereoisomer by converting the more soluble diastereomer into the less soluble one in solution.

Deuterium (B1214612) Incorporation Strategies

The synthesis of Nemonoxacin-d4 involves the selective replacement of four hydrogen atoms with deuterium. This is typically achieved through hydrogen-deuterium exchange (H-D exchange) reactions on the Nemonoxacin molecule or its precursors.

Catalytic H-D exchange is a common method for deuterium labeling. chem-station.com This can be achieved using a deuterium source such as deuterium oxide (D₂O) in the presence of a metal catalyst, like palladium on carbon (Pd/C) or iridium complexes. acs.orgresearchgate.net These catalysts facilitate the exchange of C-H bonds with C-D bonds at specific positions in the molecule.

Site-Specific Deuteration Methodologies for Quinolone Nucleus

The introduction of deuterium into the core quinolone structure of Nemonoxacin requires precise chemical strategies to ensure site-specificity. One effective method involves acid-catalyzed hydrogen-deuterium (H/D) exchange on the quinolone ring system. Under acidic conditions, certain protons on the aromatic ring become susceptible to exchange with deuterium from a deuterated solvent, such as deuterium oxide (D₂O) in the presence of a deuterated acid (e.g., D₂SO₄). For the quinolone nucleus, the positions ortho and para to the activating carboxylic acid and methoxy (B1213986) groups are potential sites for deuteration. However, achieving selectivity can be challenging.

A more controlled approach involves the synthesis of the quinolone nucleus from deuterated precursors. This bottom-up strategy provides greater control over the placement of deuterium atoms. For instance, starting with a deuterated aniline derivative allows for the construction of the quinolone ring with deuterium incorporated at specific, predetermined positions. Metal-catalyzed deuteration, using catalysts like platinum, rhodium, or ruthenium, in the presence of a deuterium source, can also be employed for the deuteration of the aromatic ring, although this may sometimes lead to a mixture of isotopologues.

Deuterium Labeling Techniques for Aliphatic Moieties

Nemonoxacin possesses aliphatic moieties, specifically a C-8 methoxy group and a substituted pyrrolidine (B122466) ring at the C-7 position, which are targets for deuterium labeling.

The trideuteromethyl group (-OCD₃) at the C-8 position can be introduced using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). This reaction is typically carried out by first demethylating the precursor with a reagent like boron tribromide (BBr₃) to yield a hydroxyl group, which is then re-methylated with the deuterated reagent.

For the deuteration of the pyrrolidine ring, several methods can be considered. One approach is the reduction of a suitable precursor, such as an imine or enamine, using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This can introduce deuterium atoms at specific positions on the pyrrolidine ring. Another technique involves the use of a deuterated solvent (e.g., D₂O) with a catalyst, such as pyrrolidine itself, to facilitate H/D exchange at the α-positions to a carbonyl group if such a precursor is used in the synthesis of the pyrrolidine moiety.

A plausible synthetic strategy for Nemonoxacin-d4 would involve the introduction of a trideuteromethoxy group and one deuterium atom on the pyrrolidine ring.

Control of Isotopic Purity and Chemical Yield

Controlling the isotopic purity and maintaining a high chemical yield are critical aspects of synthesizing deuterated compounds. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified locations.

To maximize isotopic purity, it is essential to use deuterated reagents with high isotopic enrichment. The reaction conditions, including temperature, reaction time, and the nature of the catalyst, must be carefully optimized to promote the desired deuteration while minimizing side reactions and back-exchange of deuterium with hydrogen from residual protic solvents or moisture. Conducting reactions under an inert and dry atmosphere is crucial.

The chemical yield can be optimized by carefully controlling the stoichiometry of the reactants and by purifying the intermediates at each step of the synthesis. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to isolate the desired deuterated product from unlabeled or partially labeled species and other impurities.

Table 1: Key Parameters in the Synthesis of Nemonoxacin-d4 (malate)

| Parameter | Control Measures |

|---|---|

| Isotopic Purity | Use of highly enriched deuterated reagents (>99% D).Strict anhydrous reaction conditions.Optimization of reaction time and temperature to prevent back-exchange. |

| Chemical Yield | Precise control of stoichiometry.Purification of intermediates.Optimization of reaction conditions to minimize side products. |

| Site-Specificity | Use of site-selective deuteration reactions.Synthesis from deuterated building blocks. |

Analytical Characterization of Nemonoxacin-d4 (malate) Isotopic Purity

Following the synthesis, a thorough analytical characterization is necessary to confirm the incorporation of deuterium, determine the isotopic purity, and verify the position of the labels.

Mass Spectrometric Confirmation of Deuterium Content

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of a deuterated compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is highly effective for this purpose. The mass spectrum of Nemonoxacin-d4 will show a molecular ion peak that is four mass units higher than that of the unlabeled Nemonoxacin.

The isotopic distribution pattern in the mass spectrum provides detailed information about the isotopic purity. By comparing the observed isotopic pattern with the theoretically calculated pattern for a d4-labeled compound, the percentage of molecules with zero, one, two, three, and four deuterium atoms can be quantified.

Table 2: Theoretical Mass Spectrometric Data for Nemonoxacin and Nemonoxacin-d4

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | [M+H]⁺ |

|---|---|---|---|

| Nemonoxacin | C₂₀H₂₁N₃O₄ | 383.1536 | 384.1610 |

Note: The malate salt will dissociate in the mass spectrometer, and the analysis will be on the protonated Nemonoxacin molecule.

Spectroscopic Verification of Labeling Position (e.g., NMR, IR)

While mass spectrometry confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining their precise location within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of Nemonoxacin-d4, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For example, the singlet corresponding to the methoxy protons (-OCH₃) would be absent if this group is trideuterated (-OCD₃). Similarly, the signal for the proton on the pyrrolidine ring that has been replaced by deuterium would also disappear.

¹³C NMR Spectroscopy: Carbon-13 NMR provides further confirmation of deuteration. The carbon atom attached to a deuterium atom will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. Furthermore, the chemical shift of a carbon atom bonded to deuterium is slightly upfield compared to the corresponding carbon bonded to a proton (an isotopic shift).

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence of deuteration. The stretching frequency of a C-D bond is lower than that of a C-H bond. Therefore, the IR spectrum of Nemonoxacin-d4 would show new absorption bands in the region of approximately 2100-2300 cm⁻¹, which are characteristic of C-D stretching vibrations, while the corresponding C-H stretching bands around 2800-3000 cm⁻¹ would be diminished.

Table 3: Expected ¹H NMR Chemical Shift Changes for Nemonoxacin-d4

| Functional Group | Expected Proton Signal in Nemonoxacin | Expected Proton Signal in Nemonoxacin-d4 |

|---|---|---|

| C-8 Methoxy (-OCH₃) | Singlet, ~3.9 ppm | Absent |

Molecular and Cellular Mechanisms of Action of Nemonoxacin

Interaction with Bacterial Topoisomerases

Nemonoxacin (B24523) demonstrates potent activity against a broad spectrum of bacteria by targeting both DNA gyrase and topoisomerase IV. patsnap.comnih.gov This dual-targeting capability is a key factor in its efficacy, particularly against pathogens that may have developed resistance to other quinolones through mutations in one of these enzymes. mdpi.com Unlike many fluoroquinolones, resistance to Nemonoxacin often requires the accumulation of multiple mutations in the genes encoding these enzymes, indicating a robust interaction with its targets. nih.govnih.gov

DNA gyrase, also known as topoisomerase II, is an essential enzyme in bacteria, particularly in Gram-negative species. youtube.com Its primary function is to introduce negative supercoils into the bacterial DNA, a process necessary for the condensation of the chromosome and the initiation of DNA replication. patsnap.comyoutube.com The enzyme works by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. mdpi.com

Nemonoxacin inhibits this process by binding to the complex formed between DNA gyrase and the bacterial DNA. patsnap.comyoutube.com This binding stabilizes the "cleavage complex," in which the DNA is in its broken state, and prevents the enzyme from resealing the strands. patsnap.commdpi.com The accumulation of these stabilized complexes and the resulting double-stranded DNA breaks is lethal to the bacterium. patsnap.comyoutube.com DNA gyrase consists of two A subunits and two B subunits, encoded by the gyrA and gyrB genes, respectively; mutations in these genes are a common mechanism of quinolone resistance. youtube.comnih.gov

| Organism | Resistance Profile | Nemonoxacin MIC90 (mg/L) | Comparator MIC90 (mg/L) |

|---|---|---|---|

| Streptococcus pneumoniae | Levofloxacin-resistant (MIC ≥8 mg/L) | 2 | Moxifloxacin (B1663623): 8 |

| Streptococcus pneumoniae | Ciprofloxacin-resistant | ≤0.5 (inhibited 76.7% of isolates) | Moxifloxacin: ≤0.5 (inhibited 6.7% of isolates) |

Data sourced from Lauderdale et al. as cited in reference nih.gov.

Topoisomerase IV is the other primary target of Nemonoxacin and is structurally related to DNA gyrase. basicmedicalkey.compatsnap.com This enzyme is particularly crucial for bacterial cell division, especially in Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. youtube.compatsnap.com Its main role is to separate, or decatenate, the interlinked daughter chromosomes after DNA replication is complete, allowing them to be properly segregated into two new daughter cells. patsnap.comyoutube.com

Similar to its action on DNA gyrase, Nemonoxacin inhibits topoisomerase IV by stabilizing the enzyme-DNA cleavage complex. patsnap.compatsnap.com This prevents the proper segregation of the newly replicated chromosomes, thereby halting cell division and propagation. patsnap.com Topoisomerase IV is composed of ParC and ParE subunits, encoded by the parC and parE genes. nih.gov Mutations in these genes, particularly parC, are known to confer resistance to many quinolones. nih.govnih.gov However, studies have shown that Nemonoxacin can retain potency against isolates with ParC mutations, suggesting a unique interaction profile. nih.govresearchgate.net

The ability of Nemonoxacin to effectively inhibit both DNA gyrase and topoisomerase IV stems from its unique chemical structure. As a C-8-methoxy non-fluorinated quinolone, it differs from traditional fluoroquinolones. nih.govnih.gov The absence of a fluorine atom at the C-6 position and the presence of a methoxy (B1213986) group at the C-8 position contribute to its potent activity and favorable safety profile. patsnap.comnih.gov

This structure enhances its binding affinity for the target enzymes, allowing it to form more stable complexes with the enzyme-DNA intermediates. patsnap.com This strong binding is maintained even in bacteria that have acquired resistance to other quinolones through mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA or parC genes. patsnap.comnih.gov A crystal structure of a related quinolone in complex with topoisomerase IV shows the drug molecule stacking between DNA base pairs at the cleavage site, where it interacts with conserved residues on the enzyme. nih.gov This interaction is often mediated by a magnesium ion, forming a water-metal ion bridge. mdpi.com The specific structural attributes of Nemonoxacin allow it to establish these critical interactions with both topoisomerase subtypes, providing the basis for its dual-enzyme inhibition and broad-spectrum activity. patsnap.com

DNA Cleavage Complex Stabilization

The core of Nemonoxacin's bactericidal action is not merely the inhibition of enzymatic activity, but its ability to convert topoisomerases into cellular poisons. basicmedicalkey.commdpi.comresearchgate.net This is achieved by trapping the enzyme in a specific intermediate stage of its catalytic cycle—the DNA cleavage complex. mdpi.comnih.gov In this state, the enzyme is covalently bonded to the 5' ends of the cleaved DNA, creating a protein-DNA adduct that is toxic to the cell. nih.gov

Quinolones like Nemonoxacin bind to a pocket that is formed by the enzyme and the DNA substrate at the point of cleavage. youtube.commdpi.com The drug intercalates into the DNA at the cleavage site, interacting with both the enzyme and the nucleic acid bases. mdpi.comnih.gov Crystallographic studies of quinolones with topoisomerase-DNA complexes reveal that two drug molecules bind to the heterotetrameric enzyme. mdpi.com These binding events stabilize the complex and physically block the DNA re-ligation step, effectively locking the enzyme onto the broken DNA strands. mdpi.commdpi.com This stabilization transforms a transient and essential enzymatic intermediate into a long-lasting and lethal DNA lesion. nih.govmdpi.com

| Gene | Amino Acid Change | Selection Step | Resultant Nemonoxacin MIC (μg/ml) |

|---|---|---|---|

| gyrA | Ser81->Tyr | Step 1 | 0.25 |

| parE | Ile460->Val | Parental Strain | 0.03–0.06 |

| parC | No mutations selected | Multiple Steps | N/A |

Data from a stepwise resistance selection study on S. pneumoniae. Notably, Nemonoxacin did not select for mutations in the ParC subunit, a common pathway for fluoroquinolone resistance. Sourced from references nih.govresearchgate.net.

The stabilization of topoisomerase-DNA cleavage complexes has catastrophic consequences for the bacterial cell, primarily by disrupting DNA replication and transcription. patsnap.combasicmedicalkey.com When a DNA replication fork encounters a stabilized cleavage complex, it stalls. youtube.comnih.gov This blockage of the replication machinery is a potent signal for cellular distress. nih.gov

The stalled replication fork can be transformed into a double-stranded DNA break, a highly toxic lesion that triggers the cell's DNA repair systems, such as the SOS response. researchgate.netnih.gov If the damage is too extensive for the repair systems to handle, the accumulation of these double-stranded breaks leads to chromosome fragmentation and, ultimately, rapid bacterial cell death. youtube.commdpi.com This conversion of the essential topoisomerase enzymes into DNA-damaging agents is the ultimate mechanism by which Nemonoxacin and other quinolones exert their powerful bactericidal effect. basicmedicalkey.comyoutube.com

Comparative Analysis of Nemonoxacin Mechanism with Fluoroquinolones

While sharing the fundamental mechanism of inhibiting type II topoisomerases with other fluoroquinolones, nemonoxacin's efficacy and antibacterial spectrum are modified by two key structural features: a methoxy group at the C-8 position and the absence of a fluorine atom at the C-6 position. frontiersin.orgnih.govnih.gov These modifications result in a potent, broad-spectrum activity, particularly against Gram-positive bacteria, including strains resistant to other quinolones. patsnap.commdpi.comfrontiersin.org

Influence of the C-8 Methoxy Group

A defining characteristic of nemonoxacin's mechanism is the presence of a C-8 methoxy group on its quinolone core. nih.govoup.comresearchgate.net This substituent is critical for its enhanced antibacterial activity and is associated with several key benefits:

Dual Targeting: The C-8 methoxy group enables nemonoxacin to effectively target both DNA gyrase (topoisomerase II) and topoisomerase IV. frontiersin.orgnih.govresearchgate.net This dual-targeting capability is a significant advantage, particularly in combating resistance. For many fluoroquinolones, a single mutation in the primary target enzyme can lead to clinical resistance. By potently inhibiting both enzymes, nemonoxacin presents a higher barrier to the development of resistance. nih.gov

Improved Activity Spectrum: This dual inhibition mechanism substantially improves nemonoxacin's spectrum of activity, especially against Gram-positive cocci. frontiersin.orgoup.com It demonstrates potent in vitro activity against multi-drug resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. patsnap.commdpi.com

Reduced Mutant Selection: The ability to target both topoisomerases simultaneously reduces the likelihood of selecting for resistant mutants. nih.govoup.comresearchgate.net Research indicates that for bacteria to become resistant to nemonoxacin, the accumulation of three different mutations in the quinolone resistance-determining regions (QRDR) is necessary, whereas resistance to many fluoroquinolones can emerge after only two mutations. nih.govasm.org

Role of Non-Fluorination in Binding Affinity and Spectrum

Nemonoxacin is distinguished from the majority of modern quinolones by being a non-fluorinated quinolone (NFQ), lacking the fluorine atom at the C-6 position that was once considered essential for potent antibacterial activity. nih.govclinicaterapeutica.it While the C-8 methoxy group is the primary driver of its enhanced spectrum, the absence of the C-6 fluorine contributes to its unique molecular profile. oup.com The combination of the C-8 methoxy group and the non-fluorinated core results in a compound with potent efficacy, particularly against Gram-positive pathogens. oup.com

The enhanced in vivo efficacy of nemonoxacin against challenging Gram-positive strains compared to the fluoroquinolone levofloxacin (B1675101) is demonstrated in murine infection models. This advantage is consistent with in vitro data, which shows a 4- to 16-fold lower Minimum Inhibitory Concentration (MIC) for nemonoxacin against these isolates. oup.com

| Organism (Strain) | Nemonoxacin ED₅₀ (mg/kg) | Levofloxacin ED₅₀ (mg/kg) |

|---|---|---|

| Methicillin-Susceptible S. aureus (MSSA) | 2.08 | 10.36 |

| Methicillin-Resistant S. aureus (MRSA) | 2.59 | 13.68 |

| Levofloxacin-Resistant MRSC* | 2.52 | 10.42 |

| Penicillin-Intermediate S. pneumoniae (PISP) | 5.47 | 10.79 |

| Penicillin-Resistant S. pneumoniae (PRSP) | 3.68 | 10.82 |

| Enterococcus faecalis | 8.48 | >20 |

Comparative in vivo efficacy (ED₅₀) of nemonoxacin and levofloxacin in a mouse systemic infection model. Data sourced from the Journal of Antimicrobial Chemotherapy. oup.com *MRSC: Methicillin-Resistant Staphylococcus capitis

Preclinical Pharmacokinetic and Drug Metabolism Studies Utilizing Labeled Nemonoxacin Including Nemonoxacin D4

Absorption and Distribution in Preclinical Models

Preclinical investigations into the absorption and distribution of nemonoxacin (B24523) have been crucial in predicting its behavior in biological systems. These studies encompass both in vitro models to predict permeability and in vivo animal models to understand how the drug distributes into various tissues.

The potential for oral absorption of a drug candidate is frequently assessed using in vitro models that mimic the human intestinal barrier, such as the Caco-2 cell line. Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized cells with features similar to intestinal enterocytes, including tight junctions and efflux transporters. nih.gov

In a typical Caco-2 permeability assay, the test compound is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The rate at which the compound travels to the opposite side is measured to determine its apparent permeability coefficient (Papp). nih.gov This value helps classify a compound's absorption potential. Generally, Papp values are categorized as follows:

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

High Permeability: Papp > 10 x 10⁻⁶ cm/s nih.govnih.gov

While this assay is a standard for evaluating quinolones and other drug classes, specific Papp values for nemonoxacin have not been detailed in the reviewed scientific literature. However, its rapid absorption observed in animal and human studies suggests it possesses favorable permeability characteristics. nih.gov

Understanding how a drug distributes into tissues is key to ensuring it reaches the site of infection at therapeutic concentrations. Animal models provide the first in vivo glimpse of this behavior. Studies in neutropenic mice with lung infections have been particularly informative for nemonoxacin, given its primary indication for community-acquired pneumonia. nih.govfrontiersin.org

In these murine models, after subcutaneous administration, nemonoxacin demonstrated considerable distribution from the plasma into the pulmonary epithelial lining fluid (ELF), the primary site of lung infections. nih.govfrontiersin.org The penetration ratio of the free, unbound drug into the ELF was found to be greater than 2.0, confirming excellent pulmonary distribution. frontiersin.org The plasma protein binding in mice was moderate, ranging from 34% to 41%. nih.gov

Key pharmacokinetic parameters from a single-dose study in a neutropenic murine lung infection model are detailed below. nih.gov

| Dose (mg/kg) | Plasma Cmax (mg/L) | Plasma AUC₀₋₂₄ (mg·h/L) | Plasma T₁/₂ (h) | ELF Penetration Ratio (Total Drug AUC) |

|---|---|---|---|---|

| 2.5 | 0.56 | 0.67 | 0.81 | 1.45 ± 0.19 |

| 10 | 1.55 | 3.89 | 1.02 | |

| 40 | 4.21 | 13.55 | 1.21 | |

| 80 | 7.32 | 26.10 | 1.37 |

Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; T₁/₂: Elimination half-life; ELF: Epithelial lining fluid.

Biotransformation Pathways and Metabolite Identification

Biotransformation studies are essential for identifying metabolic pathways, characterizing metabolites, and assessing the potential for drug-drug interactions.

The liver is the primary site of drug metabolism. In vitro preclinical studies are used to determine a compound's effect on major hepatic enzymes, such as the cytochrome P450 (CYP) family. Research has shown that nemonoxacin neither induces nor inhibits the activity of human hepatic CYP3A4, a key enzyme responsible for the metabolism of many drugs. researchgate.net This finding suggests a low risk of metabolism-based drug-drug interactions involving the CYP3A4 pathway.

A significant finding from preclinical studies is that nemonoxacin undergoes very limited metabolism. researchgate.net The majority of the administered dose is eliminated from the body as the unchanged parent drug. Studies in humans have confirmed these preclinical findings, showing that approximately 60% to 75% of an oral dose is excreted unchanged in the urine. dovepress.com

Consequently, the formation of primary metabolites through Phase I (e.g., oxidation) or Phase II (e.g., glucuronidation) reactions is not a significant pathway for nemonoxacin elimination. The formation of an acyl glucuronide metabolite, which can sometimes be associated with specific toxicities, has not been reported as a biotransformation pathway for nemonoxacin.

In line with its low level of biotransformation, metabolism studies have indicated that if any metabolites of nemonoxacin are formed, they are minor, accounting for less than 5% of the total dose. researchgate.netdovepress.com The specific chemical structures of these potential minor metabolites have not been elucidated in the available scientific literature, underscoring that the parent compound itself is the primary active and circulating entity.

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies (e.g., CYP3A4)

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast number of therapeutic agents. Therefore, evaluating a new compound's interaction with these enzymes is critical. Studies are designed to determine if the drug is a substrate, inhibitor, or inducer of specific CYP isoforms. For instance, inhibition studies (CYP IC50) measure the concentration of a test compound required to reduce the activity of a specific CYP enzyme by 50%. pharmaron.com This is often done by incubating the compound with human liver microsomes and an enzyme-specific probe substrate in the presence of necessary cofactors like NADPH. pharmaron.com

While these methodologies are standard for characterizing compounds like nemonoxacin, specific in vitro metabolic stability data for Nemonoxacin-d4 (malate), including its direct interaction profile with CYP3A4, is not detailed in the available research.

Excretion Routes and Mass Balance Studies

Understanding the routes and rates of elimination of a drug and its metabolites is essential for a complete pharmacokinetic profile. Mass balance studies, often conducted with radiolabeled compounds, are the definitive method for quantifying excretion pathways. bioivt.comnih.gov The goal of these studies is to achieve a high recovery of the administered dose, preferably exceeding 90%, in collected urine and feces to provide a clear picture of how the drug is cleared from the body. nih.gov

For nemonoxacin, clinical data indicates that it is primarily eliminated via the kidneys. frontiersin.org Studies in both healthy subjects and patients with community-acquired pneumonia (CAP) have quantified the extent of urinary excretion. frontiersin.org

| Population | Dose | Cumulative Urinary Excretion (Ae0-24%) |

|---|---|---|

| Healthy Subjects | 500 mg | 56.1% |

| Healthy Subjects | 750 mg | 73.59% |

| CAP Patients | 500 mg | 57.61% |

| CAP Patients | 750 mg | 73.38% |

Renal Clearance Mechanisms in Animal Models

The significant percentage of nemonoxacin excreted in the urine points to renal clearance as the major elimination pathway. frontiersin.org Pharmacokinetic modeling has identified creatinine (B1669602) clearance as a key covariate influencing nemonoxacin's disposition, further supporting the role of renal function in its elimination. researchgate.netresearchgate.net While renal excretion is primary, studies in patients with severe renal impairment suggest the presence of a significant nonrenal elimination pathway as well. researchgate.net Detailed mechanistic studies in preclinical animal models to dissect the specific roles of glomerular filtration and active tubular secretion in the renal clearance of nemonoxacin are not described in the available literature.

Biliary Excretion and Enterohepatic Recirculation in Animal Models

Biliary excretion is another important route of elimination for many drugs and their metabolites. semanticscholar.org This process can lead to enterohepatic recirculation, where a compound is excreted into the bile, passes into the small intestine, is reabsorbed back into the portal circulation, and returns to the liver. researchgate.netwikipedia.org This recycling mechanism can prolong a drug's half-life and its therapeutic effect. semanticscholar.orgresearchgate.net The investigation of biliary excretion in animal models often involves bile duct cannulation to directly measure the amount of drug and metabolites eliminated through this route. bioivt.comnih.gov Specific preclinical studies confirming or ruling out significant biliary excretion and subsequent enterohepatic recirculation for nemonoxacin in animal models have not been detailed.

Use of Deuterated Analogues in Quantifying Excretion Pathways

Labeled compounds are indispensable for ADME studies. While radiolabeling (e.g., with 14C) is common for mass balance studies nih.govaxcelead.comcidara.com, stable isotope labeling, such as deuteration, offers an alternative for tracing metabolic pathways without radiation. Deuterated compounds like Nemonoxacin-d4 can be used in metabolic studies, with their distinct mass allowing them to be differentiated from their unlabeled counterparts by mass spectrometry. cardiff.ac.uk This technique, known as deuterium (B1214612) metabolic imaging, can trace the flux of substrates through metabolic cycles. cardiff.ac.uk The use of Nemonoxacin-d4 specifically for the quantitative analysis of its excretion pathways in preclinical models is a potential application, though specific studies demonstrating this have not been reported.

Transporter Interactions in Preclinical Systems

Drug transporters, which are membrane proteins that control the passage of substances into and out of cells, play a critical role in drug disposition and can be a source of drug-drug interactions. nih.gov Efflux transporters, in particular, can act as biochemical barriers, limiting drug absorption and tissue penetration. nih.gov

Evaluation as a Substrate for Efflux Transporters (e.g., P-glycoprotein)

P-glycoprotein (P-gp), a member of the ABC transporter superfamily, is a well-characterized efflux pump that actively removes a wide variety of xenobiotics from cells. mdpi.com It is highly expressed in key pharmacokinetic barriers like the intestinal epithelium, blood-brain barrier, and kidney tubules, where it impacts drug absorption, distribution, and excretion. nih.gov Identifying whether a new drug candidate is a substrate or inhibitor of P-gp is crucial. nih.gov Several other fluoroquinolone antibiotics have been shown to interact with P-gp, acting as inhibitors of its efflux activity. nih.gov For example, grepafloxacin, levofloxacin (B1675101), and sparfloxacin (B39565) have demonstrated potent inhibition of P-gp-mediated efflux in cell-based assays. nih.gov While this suggests a potential class effect, direct preclinical evaluation of nemonoxacin as a potential substrate or inhibitor of P-glycoprotein has not been specifically documented.

Role of Transport Proteins in Disposition and Elimination

The disposition and elimination of drugs are often mediated by a variety of transport proteins expressed in key organs such as the kidneys, liver, and intestines. For fluoroquinolones, several transporters have been identified as playing a significant role in their pharmacokinetics.

Renal Transporters: A significant portion of nemonoxacin is excreted unchanged in the urine, suggesting a major role for renal transport mechanisms in its elimination. Key transporters involved in the renal secretion of drugs include the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) located on the basolateral membrane of renal proximal tubule cells, and efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) on the apical membrane.

The following table summarizes the potential involvement of these transporters in the disposition of nemonoxacin, based on the available information.

| Transporter | Location | Potential Role in Nemonoxacin Disposition |

| OAT1 (SLC22A6) | Basolateral membrane of renal proximal tubules | Mediates uptake from blood into kidney cells for elimination. |

| OAT3 (SLC22A8) | Basolateral membrane of renal proximal tubules | Mediates uptake from blood into kidney cells for elimination. |

| OCT2 (SLC22A2) | Basolateral membrane of renal proximal tubules | Mediates uptake from blood into kidney cells for elimination. |

Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are also known to interact with some fluoroquinolones. These transporters actively pump drugs out of cells and can influence their absorption, distribution (including into sanctuary sites like the central nervous system), and elimination. While it is plausible that nemonoxacin may also be a substrate for these efflux pumps, specific in vitro or in vivo studies confirming this interaction are not currently available in the scientific literature.

Hepatic Transporters: Organic Anion Transporting Polypeptides (OATPs) are another family of uptake transporters, primarily located in the liver, that can mediate the hepatic uptake of drugs. Some fluoroquinolones have been identified as substrates for OATPs. Given that a portion of nemonoxacin's elimination may occur via non-renal pathways, the potential involvement of hepatic transporters like OATP1B1 and OATP1B3 warrants investigation, although specific data for nemonoxacin is lacking.

Advanced Analytical Methodologies for Nemonoxacin Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the cornerstone for the bioanalysis of nemonoxacin (B24523) due to its high sensitivity, selectivity, and speed. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry.

Researchers have successfully developed and validated LC-MS/MS methods for determining nemonoxacin concentrations in various human biological samples, including plasma, urine, and lung tissues. nih.govcjic.com.cn A common approach for sample preparation in plasma involves protein precipitation, while liquid-liquid extraction has been employed for urine samples. nih.gov For more complex matrices like lung tissues, specific homogenization and extraction procedures are required. cjic.com.cn

The validation of these assays is performed in accordance with regulatory guidelines to ensure reliability. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.gov For instance, one validated method for human plasma and urine demonstrated linearity over a concentration range of 5–1000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov Another study focusing on lung tissues established a linear range of 0.0200–10.0 mg/L with an LLOQ of 0.0200 mg/L. cjic.com.cn

| Parameter | Plasma & Urine Assay nih.gov | Lung Tissue Assay cjic.com.cn |

| Linear Range | 5-1000 ng/mL | 0.0200-10.0 mg/L |

| LLOQ | 5 ng/mL | 0.0200 mg/L |

| Inter-batch Precision | Not specified | ≤6.0% |

| Intra-batch Precision | Not specified | ≤6.0% |

| Inter-batch Accuracy | Not specified | Deviation ≤11.5% |

| Intra-batch Accuracy | Not specified | Deviation ≤11.5% |

| Internal Standard | Gatifloxacin | Nemonoxacin-D3 |

This table presents a summary of validation parameters from two separate LC-MS/MS assays developed for nemonoxacin quantification.

Achieving optimal chromatographic separation is critical for resolving nemonoxacin from endogenous matrix components and ensuring accurate quantification. This is typically accomplished using C18 reversed-phase columns with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component with an additive (like formic acid) to improve peak shape and ionization efficiency. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to shorten analysis time while maintaining good separation. youtube.com

For detection, tandem mass spectrometry is operated in the positive ion electrospray ionization (ESI) mode. nih.gov Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. cjic.com.cnresearchgate.net This high degree of selectivity minimizes interference from other compounds in the matrix.

Application of Isotope-Labeled Internal Standards (e.g., Nemonoxacin-d4)

The use of a stable isotope-labeled (SIL) internal standard, such as Nemonoxacin-d4, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. nih.govscispace.com A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced by their heavy isotopes (e.g., hydrogen with deuterium). aptochem.com

Deuterated internal standards are invaluable for achieving high precision and accuracy. clearsynth.com Since a deuterated standard like Nemonoxacin-d4 has virtually identical chemical and physical properties to the unlabeled nemonoxacin, it behaves similarly during sample extraction, chromatography, and ionization. aptochem.com An ideal deuterated internal standard co-elutes with the analyte. aptochem.com By calculating the ratio of the analyte response to the internal standard response, variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in injection volume and mass spectrometer response, are effectively normalized. aptochem.comkcasbio.com This normalization significantly improves the accuracy and precision of the final concentration measurement. scispace.com

Matrix effect, caused by co-eluting components from the biological sample that suppress or enhance the ionization of the analyte, is a significant challenge in LC-MS/MS bioanalysis. kcasbio.com This can lead to inaccurate and unreliable data. kcasbio.com The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. kcasbio.com Because Nemonoxacin-d4 is affected by ion suppression or enhancement in the same way as the unlabeled nemonoxacin, the ratio of their signals remains constant, thus correcting for the matrix-induced variability. clearsynth.comkcasbio.com This ensures that the quantitative data remains robust and reliable even in complex and variable biological matrices like plasma or tissue homogenates. kcasbio.com

Alternative Analytical Techniques (e.g., HPLC-Fluorescence Detection)

While LC-MS/MS is a powerful tool, high-performance liquid chromatography (HPLC) with fluorescence (FL) detection represents a viable and sensitive alternative for the quantification of nemonoxacin. researchgate.net Fluoroquinolones as a class of compounds are known to exhibit natural fluorescence, which can be exploited for sensitive detection. oaji.net

An HPLC-FL method has been developed for the quantification of nemonoxacin to support pharmacokinetic studies. researchgate.net The development of such methods involves optimizing the excitation and emission wavelengths to maximize the fluorescence signal of the analyte. nih.gov For example, one study on various fluoroquinolones found optimal excitation wavelengths around 280-290 nm and emission wavelengths between 445-500 nm. vjst.vn Sample preparation for HPLC-FL analysis in plasma typically involves a deproteinization step. vjst.vn Validated HPLC-FL methods for other fluoroquinolones have demonstrated high sensitivity, with detection limits in the low ng/mL range, and have been successfully applied to the analysis of urine and serum samples. nih.gov This technique offers a simpler and potentially more cost-effective alternative to LC-MS/MS for certain applications. vjst.vn

Preclinical Antimicrobial Activity and Resistance Research

In Vitro Spectrum of Activity

Nemonoxacin (B24523) exhibits robust in vitro activity against a wide range of bacteria, including resistant strains. mdpi.com

Nemonoxacin demonstrates potent activity against Gram-positive cocci, often exceeding that of other quinolones like levofloxacin (B1675101) and moxifloxacin (B1663623). clinicaterapeutica.itoup.com Its efficacy is particularly notable against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. nih.govmdpi.com

Against S. aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, nemonoxacin shows significant potency. clinicaterapeutica.it For community-associated MRSA (CA-MRSA), the MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) has been reported to be as low as 0.5 µg/mL. nih.gov In one study, the MIC90 of nemonoxacin against ciprofloxacin-resistant MRSA was 1.0 µg/mL, a level at which levofloxacin and moxifloxacin were no longer effective. clinicaterapeutica.it

The activity against S. pneumoniae is also a key feature. Nemonoxacin is highly active against penicillin-sensitive, penicillin-intermediate, and penicillin-resistant strains. frontiersin.orgnih.gov The MIC90 for S. pneumoniae has been reported at 0.015 µg/mL and 0.06 µg/mL in different studies. nih.govdovepress.com It also retains activity against levofloxacin-non-susceptible S. pneumoniae isolates. dovepress.com

| Pathogen | Nemonoxacin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) | Reference |

|---|---|---|---|

| CA-MRSA | 0.5 | - | nih.gov |

| Ciprofloxacin-Resistant MRSA | 1.0 | Levofloxacin: >32; Moxifloxacin: >16 | clinicaterapeutica.it |

| S. pneumoniae | 0.015 | - | nih.gov |

| S. pneumoniae (All) | 0.06 | Levofloxacin: 2.0; Moxifloxacin: 0.12 | dovepress.com |

| Levofloxacin-Resistant S. pneumoniae | 2.0 | Moxifloxacin: 8.0 | dovepress.com |

The activity of nemonoxacin against Gram-negative bacilli is generally comparable to that of levofloxacin and moxifloxacin. oup.comnih.gov Against isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, its MIC90 values were similar to those of fluoroquinolone comparators. nih.gov However, its activity is considered less potent against Gram-negative pathogens compared to its enhanced effects on Gram-positive bacteria. clinicaterapeutica.it For instance, the MIC90 for E. coli and Pseudomonas aeruginosa has been reported as 32 µg/mL. nih.gov

| Pathogen | Nemonoxacin MIC90 (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | nih.gov |

| Klebsiella pneumoniae | 2 | nih.gov |

| Pseudomonas aeruginosa | 32 | nih.gov |

| Acinetobacter baumannii | 1 | nih.gov |

Nemonoxacin demonstrates potent in vitro activity against atypical pathogens responsible for respiratory infections. mdpi.comasm.org

For Mycoplasma pneumoniae, nemonoxacin shows excellent activity, with MIC values ranging from 0.03 to 0.25 µg/mL. nih.govfrontiersin.org Studies have found its MIC90 to be 0.25 µg/mL, which is comparable to moxifloxacin and lower than levofloxacin. nih.govresearchgate.net Importantly, this activity is not affected by macrolide resistance in M. pneumoniae. asm.orgnih.gov Nemonoxacin has also been shown to have a bactericidal effect on M. pneumoniae. nih.govfrontiersin.org

Against Chlamydia pneumoniae and Chlamydia trachomatis, nemonoxacin is also highly active. The MIC90 for both species has been reported as 0.06 µg/mL. nih.gov This activity is comparable to azithromycin (B1666446) and doxycycline (B596269) against C. pneumoniae and superior to levofloxacin against both species. nih.govdovepress.com

| Pathogen | Nemonoxacin MIC Range (µg/mL) | Nemonoxacin MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Mycoplasma pneumoniae | 0.03 - 0.25 | 0.25 | nih.gov |

| Chlamydia pneumoniae | - | 0.06 | nih.gov |

| Chlamydia trachomatis | 0.03 - 0.13 | 0.06 | nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Infection Models

The most clinically relevant and predictive PK/PD index for Nemonoxacin's efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄/MIC). nih.govresearchgate.netnih.gov This index has been consistently identified as the parameter most closely associated with treatment outcomes in both in vitro and in vivo preclinical models. nih.govnih.gov

In a neutropenic murine lung infection model against S. pneumoniae, the fAUC₀₋₂₄/MIC ratio was the strongest predictor of efficacy, with a coefficient of determination (R²) of 0.9268. nih.gov In this model, specific target values for the fAUC₀₋₂₄/MIC ratio were determined to achieve different levels of bacterial reduction. nih.gov Similarly, in vitro PK/PD infection models against S. pneumoniae also identified fAUC₀₋₂₄/MIC as the primary index driving bactericidal activity, especially for strains with low MICs. nih.gov Integrative PK/PD analysis from clinical studies has also identified AUC₀₋₂₄/MIC as a key predictor of clinical efficacy against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. frontiersin.org

| Model System | Pathogen | PK/PD Index | Target Value for Efficacy Endpoint |

|---|---|---|---|

| Neutropenic Murine Lung Infection | S. pneumoniae | fAUC₀₋₂₄/MIC | 8.6 (Static effect) |

| Neutropenic Murine Lung Infection | S. pneumoniae | fAUC₀₋₂₄/MIC | 23.2 (1-log₁₀ CFU reduction) |

| Neutropenic Murine Lung Infection | S. pneumoniae | fAUC₀₋₂₄/MIC | 44.4 (2-log₁₀ CFU reduction) |

| In Vitro Infection Model | S. pneumoniae | fAUC₀₋₂₄/MIC | 47.05 (3-log₁₀ CFU reduction) |

| Clinical PK/PD Analysis | S. pneumoniae | AUC₀₋₂₄/MIC | 63.3 (Clinical Efficacy) |

| Clinical PK/PD Analysis | S. aureus | AUC₀₋₂₄/MIC | 97.8 (Clinical Efficacy) |

| Clinical PK/PD Analysis | H. influenzae | AUC₀₋₂₄/MIC | 115.7 (Clinical Efficacy) |

Predictive modeling is a cornerstone of preclinical Nemonoxacin research, translating PK/PD data into estimations of antimicrobial efficacy. The sigmoid Emax (Hill) equation is a mathematical model frequently used to describe the dose-response relationship. nih.gov This model correlates the magnitude of a PK/PD index, such as fAUC₀₋₂₄/MIC, with the observed antibacterial effect, typically measured as the change in bacterial log₁₀ colony-forming units (CFU). nih.gov By fitting experimental data to this model, researchers can determine key parameters like the maximum effect (Emax) and the PK/PD index value required to achieve 50% of the maximum effect (EC₅₀). nih.gov

Another critical tool is Monte Carlo simulation. This computational technique uses pharmacokinetic data from preclinical or clinical studies to generate a large number of simulated patient profiles. nih.gov These profiles are then used to predict the probability of target attainment (PTA) for a given dosing regimen against a population of bacteria with a known MIC distribution. nih.gov For Nemonoxacin, Monte Carlo simulations have been used to show that specific oral doses can achieve a high PTA (e.g., >90%) against bacteria up to a certain MIC value, thereby predicting the clinical efficacy of the dosing regimen and helping to establish PK/PD breakpoints for susceptibility. nih.gov

Murine infection models are essential for the in vivo evaluation of Nemonoxacin's efficacy and for bridging the gap between in vitro data and clinical application. nih.govresearchgate.net These models have demonstrated that Nemonoxacin has greater efficacy than many widely used fluoroquinolones in systemic, pulmonary, and ascending urinary tract infections. nih.govresearchgate.netresearchgate.net

A key example is the neutropenic murine lung infection model, which is used to assess efficacy against respiratory pathogens like S. pneumoniae. nih.gov In this model, mice are rendered neutropenic to isolate the effect of the antibiotic from the host's immune response. nih.gov Following inoculation with the pathogen, dose-ranging and dose-fractionation studies are conducted. nih.gov These studies have been instrumental in confirming that the fAUC₀₋₂₄/MIC is the PK/PD index that best predicts Nemonoxacin's efficacy in vivo. nih.gov The data generated from these murine models, including the determination of target fAUC/MIC values required for bacterial stasis or killing, provide a robust basis for predicting effective dosing regimens in humans. nih.govdntb.gov.ua

Advanced Research Applications and Future Perspectives for Nemonoxacin D4 Malate

Metabolomics and Flux Analysis with Isotope Tracers

Stable isotope tracing is an essential technology for studying the molecular mechanisms by which drugs modulate and are affected by cellular metabolism. The use of deuterated compounds allows for the analysis of specific metabolic pathway activity through the monitoring of downstream labeled metabolites.

Elucidating Metabolic Pathways Using Deuterated Nemonoxacin (B24523)

The incorporation of deuterium (B1214612) into the Nemonoxacin molecule creates a tracer that can be distinguished from the endogenous, unlabeled compound by mass spectrometry. When Nemonoxacin-d4 is introduced into an in vitro or in vivo biological system, its metabolic transformation can be tracked with high specificity. This allows researchers to identify and characterize the metabolites of Nemonoxacin. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism at the site of deuteration (a phenomenon known as the kinetic isotope effect). juniperpublishers.comnih.gov By comparing the metabolite profile of Nemonoxacin-d4 to that of the unlabeled drug, researchers can gain insights into the primary sites of metabolic activity on the molecule.

For instance, if a major metabolic pathway for Nemonoxacin involves oxidation at a specific position, and that position is deuterated in Nemonoxacin-d4, the rate of formation of the corresponding hydroxylated metabolite may be reduced. This information is invaluable for understanding the drug's metabolic stability and identifying the enzymes responsible for its breakdown.

Quantitative Analysis of Drug Metabolism in Complex Biological Systems

Beyond qualitative identification of metabolic pathways, Nemonoxacin-d4 is instrumental in the quantitative analysis of drug metabolism. In complex biological matrices such as plasma, urine, or tissue homogenates, accurately quantifying the parent drug and its various metabolites can be challenging. By using Nemonoxacin-d4 as an internal standard, researchers can significantly improve the accuracy and precision of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comclearsynth.com

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more reliable quantification. researchgate.nettexilajournal.com This approach allows for the precise measurement of the concentrations of Nemonoxacin and its metabolites over time, which is essential for constructing accurate pharmacokinetic models.

| Compound | Retention Time (min) | Mass Transition (m/z) | Concentration (ng/mL) |

|---|---|---|---|

| Nemonoxacin | 5.2 | 399.2 → 355.2 | 150.7 |

| Metabolite M1 (Hydroxylated) | 4.8 | 415.2 → 371.2 | 25.3 |

| Metabolite M2 (N-dealkylated) | 4.5 | 385.2 → 341.2 | 12.1 |

| Nemonoxacin-d4 (Internal Standard) | 5.2 | 403.2 → 359.2 | 50.0 (spiked) |

Drug-Drug Interaction Studies in Preclinical Models

Drug-drug interactions (DDIs) are a significant concern in clinical practice, as the co-administration of multiple drugs can alter their efficacy and safety profiles. Nemonoxacin-d4 (malate) is a valuable tool in preclinical DDI studies.

Investigating Metabolic and Transport-Mediated Interactions

Many DDIs occur at the level of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, or drug transporters. mdpi.com Preclinical studies in animal models or using in vitro systems like human liver microsomes can help predict the potential for such interactions. By using Nemonoxacin-d4, researchers can conduct "cocktail" studies where multiple drugs are administered simultaneously. The unique mass of the deuterated compound allows for its unambiguous detection and quantification, even in the presence of other co-administered drugs and their metabolites.

This allows for the assessment of whether a co-administered drug inhibits or induces the metabolism of Nemonoxacin, or vice versa. For example, if Nemonoxacin is metabolized by a specific CYP enzyme, and a new investigational drug is a potent inhibitor of that enzyme, co-administration would be expected to result in higher plasma concentrations of Nemonoxacin. Nemonoxacin-d4 can be used to precisely quantify this change in exposure.

Utility of Labeled Compounds in Differential Quantitation

In DDI studies, it is often necessary to differentiate between the parent drug and its metabolites. Nemonoxacin-d4, when used as a tracer, allows for the differential quantitation of the deuterated parent drug and its deuterated metabolites. This is particularly useful when investigating whether a co-administered drug affects a specific metabolic pathway of Nemonoxacin.

For instance, if a co-administered drug is a selective inhibitor of a particular metabolic pathway, the use of Nemonoxacin-d4 would reveal a decrease in the formation of the corresponding deuterated metabolite, while other metabolic pathways might remain unaffected. This level of detail is critical for understanding the mechanistic basis of DDIs.

| Pharmacokinetic Parameter | Nemonoxacin-d4 Alone | Nemonoxacin-d4 + CYP3A4 Inhibitor | % Change |

|---|---|---|---|

| AUC (ng*h/mL) | 1250 | 2750 | 120% |

| Cmax (ng/mL) | 350 | 630 | 80% |

| Clearance (L/h/kg) | 0.8 | 0.36 | -55% |

| t1/2 (h) | 4.5 | 9.9 | 120% |

Development of Novel Analytical Techniques

The availability of Nemonoxacin-d4 (malate) is a prerequisite for the development of highly sensitive and specific analytical methods for the quantification of Nemonoxacin in biological matrices. As mentioned, a deuterated analog, Nemonoxacin-D3, has been utilized as an internal standard in an LC-MS/MS method. tandfonline.com

The development of such methods is crucial for supporting all stages of drug development, from preclinical pharmacokinetic studies to clinical trials. The use of a deuterated internal standard like Nemonoxacin-d4 helps to minimize analytical variability and ensures the reliability of the data generated. The ideal internal standard has physicochemical properties that are very similar to the analyte of interest, and a stable isotope-labeled analog is the closest possible match. researchgate.nettexilajournal.com

The development of a validated bioanalytical method using Nemonoxacin-d4 would involve optimizing the chromatographic conditions to achieve good separation of Nemonoxacin from endogenous matrix components and potential metabolites. The mass spectrometer would be tuned to specifically detect the mass transitions of both Nemonoxacin and Nemonoxacin-d4, allowing for ratiometric quantification. The validation of such a method would typically include assessments of linearity, accuracy, precision, selectivity, and stability, ensuring that the method is fit for its intended purpose.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) | Within ± 7% |

| Matrix Effect | CV ≤ 15% | < 12% |

| Recovery | Consistent and reproducible | > 85% |

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a cornerstone of modern bioanalytical chemistry, offering unparalleled specificity and accuracy for quantifying drug molecules in complex biological matrices. In the context of nemonoxacin research, liquid chromatography-tandem mass spectrometry (LC-MS/MS), a form of HRMS, is the method of choice for determining drug concentrations in plasma, urine, and other biological fluids. nih.gov

The role of Nemonoxacin-d4 (malate) in these applications is that of an internal standard. wisdomlib.orgclearsynth.com During sample preparation and analysis, minor variations can occur, leading to fluctuations in signal intensity. By adding a known quantity of Nemonoxacin-d4 (malate) to each sample, researchers can normalize the results. The deuterated standard co-elutes with the non-labeled nemonoxacin but is distinguished by the mass spectrometer due to its higher mass. nih.gov This process corrects for variability in sample extraction, matrix effects, and instrument response, ensuring highly accurate and precise quantification. nih.gov For instance, a validated LC-MS/MS method for nemonoxacin in human plasma and urine demonstrated a lower limit of quantification of 5 ng/mL, a level of sensitivity essential for detailed pharmacokinetic studies. nih.gov

| Parameter | Value | Reference |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Internal Standard | Gatifloxacin (Note: Nemonoxacin-d4 is an ideal alternative) | nih.gov |

| Lower Limit of Quantification | 5 ng/mL | nih.gov |

| Linear Range | 5-1000 ng/mL | nih.gov |

| Biological Matrices | Plasma, Urine | nih.gov |

Imaging Mass Spectrometry for Tissue Distribution of Labeled Compounds

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, is a powerful technique that visualizes the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections without the need for radioactive labeling. wiley.commdpi.com This technology provides crucial insights into which cells and micro-anatomical regions a drug localizes to, linking pharmacokinetic data with physiological and pathological context. plos.org

While no specific IMS studies on nemonoxacin have been published, the technique could be applied to understand its penetration into target tissues, such as the epithelial lining fluid of the lungs in pneumonia models. In such an experiment, thin sections of lung tissue from a nemonoxacin-dosed animal model would be analyzed. plos.org The mass spectrometer would generate a map showing the intensity and location of the nemonoxacin signal throughout the tissue slice. mdpi.com

For quantitative IMS, applying a deuterated internal standard like Nemonoxacin-d4 (malate) directly onto the tissue section before analysis is a key strategy. plos.org This allows for the normalization of the drug signal in each pixel of the resulting image, enabling the estimation of the drug's concentration in specific tissue micro-compartments and enhancing the accuracy of the distribution map. plos.orgfrontiersin.org

Computational and In Silico Modeling

Molecular Dynamics Simulations of Nemonoxacin-Target Interactions

Nemonoxacin exerts its antibacterial effect by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules, providing a detailed, atomic-level view of the interaction between a drug and its protein target. nih.govjapsonline.com

Researchers can use MD simulations to investigate how nemonoxacin binds to the quinolone resistance-determining region (QRDR) of DNA gyrase. mdpi.com By modeling the drug-enzyme-DNA complex, these simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and elucidate the mechanism of inhibition. fortunejournals.comnih.gov For example, MD simulations performed on other fluoroquinolones have revealed how specific mutations in the gyrase enzyme lead to drug resistance by altering the binding pocket and reducing binding affinity. nih.gov Applying this in silico approach to nemonoxacin could help predict its effectiveness against resistant strains and guide the design of next-generation quinolones with improved potency. It is important to note that these simulations model the parent compound, as the isotopic labeling in Nemonoxacin-d4 does not influence the intermolecular forces governing the drug-target interaction.

Predictive Modeling of Pharmacokinetic Behavior in Animal Models

Predictive modeling is essential for understanding and optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new drug. Studies in neutropenic murine lung infection models have been critical in characterizing the behavior of nemonoxacin. nih.gov In these studies, animals are administered the drug, and its concentration in plasma and tissues is measured over time using LC-MS/MS assays, for which Nemonoxacin-d4 (malate) serves as the ideal internal standard to ensure data accuracy. nih.gov

The resulting concentration-time data is then used to build predictive models. For nemonoxacin, a two-compartment PK model has been shown to describe its behavior well. Dose-response data is often analyzed using a sigmoid Emax Hill equation to relate drug exposure to antibacterial effect. nih.gov Monte Carlo simulations can then be employed to predict the probability of achieving a therapeutic target with different dosing regimens. researchgate.net These models have shown that the free-drug plasma AUC0-24/MIC ratio is the PK/PD index most closely associated with nemonoxacin's efficacy. nih.gov

Pharmacokinetic Parameters of Nemonoxacin in a Neutropenic Murine Lung Infection Model

| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |

|---|---|---|---|

| 2.5 | 0.56 | 0.67 | 0.8 - 1.4 |

| 10 | 1.63 | 3.21 | 0.8 - 1.4 |